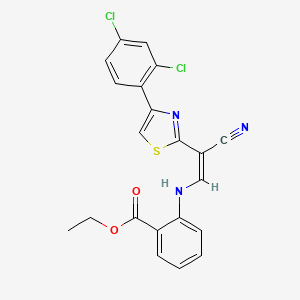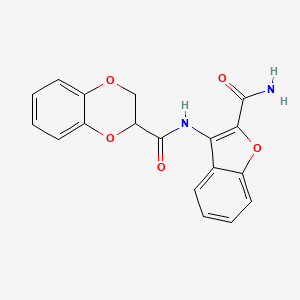![molecular formula C15H11N3O5S B2701975 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-59-9](/img/structure/B2701975.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H11N3O5S and its molecular weight is 345.33. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography
- Application Summary : The compound has been studied for its crystal structure, which is crucial for understanding its chemical properties and potential applications in material science .
- Methods : X-ray crystallography and spectroscopic techniques like NMR and FTIR are typically used to determine the crystal structure .
- Results : The crystal structure analysis helps in predicting the reactivity and interaction of the compound with other molecules, which is essential for its application in various fields .
Lead Detection
- Application Summary : Derivatives of the compound have been used for the detection of carcinogenic lead in environmental samples .
- Methods : Electrochemical methods are employed using the compound as a sensor for lead ions. The sensitivity and selectivity of the sensor are critical parameters .
- Results : The compound showed potential as a sensitive and selective sensor for lead, which could be used for environmental monitoring and public health .
Antitumor Activity
- Application Summary : The compound has been evaluated for its antitumor activity against various human cancer cell lines .
- Methods : Synthesis of novel derivatives followed by in vitro cytotoxicity assays on cancer cell lines to assess antitumor efficacy .
- Results : Some derivatives have shown promising results in inhibiting the growth of cancer cells, indicating potential for development as antitumor agents .
Molecular Hybridization
- Application Summary : The compound has been used in molecular hybridization to design novel therapeutic agents .
- Methods : One-pot condensation reactions involving the compound and other chemical entities to create hybrid molecules .
Sensor Development
- Application Summary : Derivatives of the compound may be used in developing sensors for detecting various biological and environmental targets .
- Methods : Synthesis of derivatives followed by their incorporation into sensor devices, testing for sensitivity and specificity .
- Results : Potential development of highly sensitive and selective sensors for environmental monitoring and diagnostics .
Drug Design
- Application Summary : The compound’s structure serves as a scaffold for designing drugs with improved pharmacological profiles .
- Methods : Structural modification of the compound to enhance its interaction with biological targets .
- Results : Synthesis of compounds with enhanced activity and selectivity for certain biological receptors, contributing to the drug discovery process .
Structural Analysis for Drug Design
- Application Summary : The compound’s structure has been analyzed to inform the design of drug molecules with specific target interactions .
- Methods : Techniques like X-ray crystallography provide insights into the molecular conformation that can be crucial for binding affinity and specificity .
- Results : The structural data can guide the modification of the compound to enhance its drug-like properties and efficacy .
Antitumor Agent Development
- Application Summary : Novel derivatives of the compound have been synthesized and evaluated for their antitumor activities against various cancer cell lines .
- Methods : The evaluation involves in vitro cytotoxicity assays to determine the compound’s ability to inhibit cancer cell growth .
- Results : Some derivatives have shown potent growth inhibition properties, with IC50 values generally below 5 μM, indicating strong potential as antitumor agents .
Apoptosis Induction in Cancer Cells
- Application Summary : Specific derivatives of the compound have been found to induce apoptosis in cancer cells, a desirable effect for cancer treatment .
- Methods : Morphological analysis by dual AO/EB staining and Hoechst 33342 staining, along with cell apoptosis and cycle assessment by FACS analysis, are used to study the effects .
- Results : Compound C27, for instance, could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines, suggesting a mechanism of action for its antitumor effects .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-12(11-13(20)17-15-18(14(11)21)3-4-24-15)16-6-8-1-2-9-10(5-8)23-7-22-9/h1-5,20H,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMCSOAXMBMWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N=C4N(C3=O)C=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

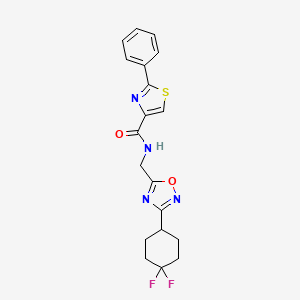
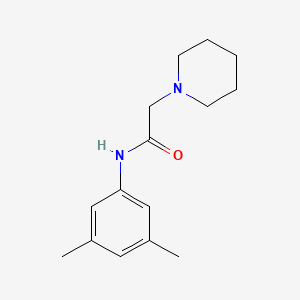
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)
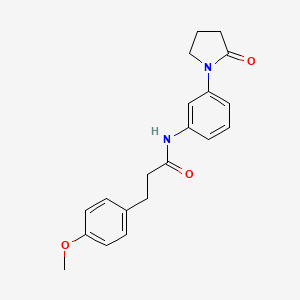
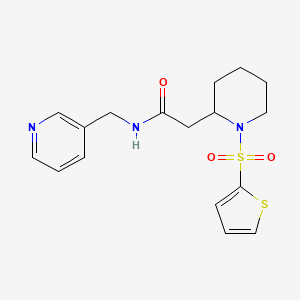
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)
![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)
![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)
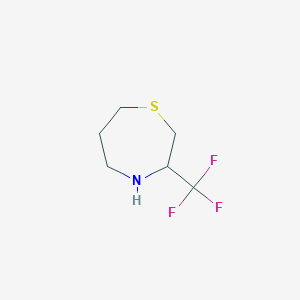
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701907.png)
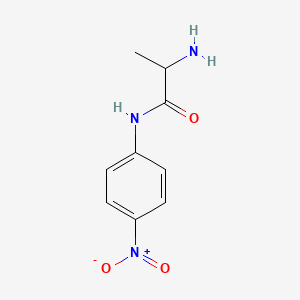
![N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2701912.png)
